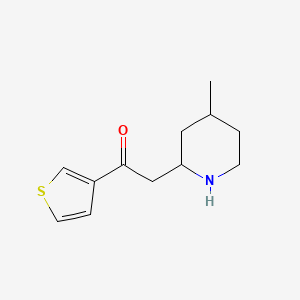

2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

Description

2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one (CAS: 1597065-38-7) is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a thiophen-3-yl ethanone moiety. Its molecular formula is C₁₂H₁₇NOS, with a molecular weight of 223.33 g/mol .

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2-(4-methylpiperidin-2-yl)-1-thiophen-3-ylethanone |

InChI |

InChI=1S/C12H17NOS/c1-9-2-4-13-11(6-9)7-12(14)10-3-5-15-8-10/h3,5,8-9,11,13H,2,4,6-7H2,1H3 |

InChI Key |

ZSTCENJIMGQEMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a thiophene derivative and a suitable catalyst.

Formation of the Ethanone Moiety: The ethanone group is incorporated through a carbonylation reaction, which may involve reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:

Catalytic Hydrogenation: To reduce intermediates and achieve the desired product.

High-Pressure Reactions: To facilitate the formation of complex structures.

Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield alcohols or amines, depending on the conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for coupling and hydrogenation reactions.

Major Products

The major products formed from these reactions include:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols and Amines: From reduction reactions.

Substituted Derivatives: From substitution reactions, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include:

Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity.

Receptor Modulation: Interaction with receptors can alter their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one can be compared to analogs sharing its piperidine-thiophen-3-yl ethanone core or related substituents. Below is a detailed analysis:

Structural Analogues with Piperidine Modifications

Key Observations :

- Amino vs.

- Morpholine vs. Piperidine : The morpholine derivative replaces the piperidine’s nitrogen with an oxygen, altering electronic properties and possibly metabolic stability.

Analogues with Extended Heterocyclic Systems

Key Observations :

- Spiro and Hybrid Systems : Compounds like and incorporate larger heterocyclic systems, which may improve target selectivity but complicate synthesis and bioavailability.

Bioactive Analogues with Thiophen-3-yl Ethanone Motifs

Key Observations :

- Antimicrobial Activity : Compound 5i demonstrates that piperidine-thiophene hybrids with additional heterocycles (e.g., triazole, quinazoline) can exhibit antimicrobial properties.

- Quinoline Hybrids: The quinoline derivative highlights the versatility of the thiophen-3-yl ethanone moiety in forming conjugated systems for materials science or catalysis.

Biological Activity

2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one, with the molecular formula C13H17NOS, is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including a piperidine ring and a thiophene moiety, suggest a promising profile for various biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom, known for its ability to interact with various biological targets.

- Thiophene Ring: An aromatic five-membered ring containing sulfur, which enhances the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NOS |

| Molecular Weight | 223.33 g/mol |

| CAS Number | 1597065-38-7 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound likely interacts with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial in drug design and therapeutic applications.

- Cell Signaling Pathways: Preliminary studies suggest involvement in various signaling pathways, which could impact cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds indicated that derivatives of thiophene exhibit significant antibacterial and antifungal activities. While specific data on this compound is limited, its structural analogs have shown promise in this area, suggesting potential applications in treating infections.

Neuroprotective Effects

The piperidine component is associated with neuroprotective properties. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that related compounds effectively inhibited AChE activity, which could be explored further for therapeutic use in cognitive disorders.

Case Studies

-

In Vitro Studies on Enzyme Inhibition:

- A study assessed the inhibitory effects of various thiophene derivatives on AChE, revealing IC50 values in the low micromolar range. Although direct studies on this compound are needed, these findings suggest that it may possess similar inhibitory capabilities.

-

Cytotoxicity Assessments:

- Research involving structurally related compounds showed low cytotoxicity while maintaining potent biological activity. This profile is advantageous for developing therapeutic agents with minimal side effects.

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing biological activity. The presence of the thiophene ring is noted to impart unique electronic properties that can influence binding affinity to biological targets.

Comparative Analysis with Structural Analogues

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-one | Furan derivative | Moderate antimicrobial activity |

| 5-Acetylthiophene | Simple thiophene | Limited biological interactions |

| 2-(4-Methylpiperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one | Pyridine derivative | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.